1,1,1-Trichloroundecane
Description
1,1,1-Trichloroundecane (CAS No. 3922-25-6) is a chlorinated alkane with the molecular formula C₁₁H₂₁Cl₃ and a molecular weight of 265.68 g/mol. Structurally, it consists of an undecane (11-carbon) backbone with three chlorine atoms substituted at the terminal (1st) carbon position.
Regulatory documents, such as Toyota’s banned substances list, highlight its inclusion due to concerns about environmental and health impacts, though specific toxicity endpoints remain undefined .
Properties
CAS No. |
653573-22-9 |
|---|---|
Molecular Formula |
C11H21Cl3 |
Molecular Weight |
259.6 g/mol |
IUPAC Name |
1,1,1-trichloroundecane |
InChI |
InChI=1S/C11H21Cl3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h2-10H2,1H3 |
InChI Key |
NYGCGFAXOYRSPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloroundecane can be synthesized through the chlorination of undecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include:
- Temperature: 50-70°C
- Solvent: Carbon tetrachloride or chloroform
- Catalyst: Iron(III) chloride
Industrial Production Methods: In industrial settings, the production of 1,1,1-trichloroundecane involves large-scale chlorination reactors where undecane is continuously fed into the reactor along with chlorine gas. The reaction is controlled to ensure complete chlorination at the 1,1,1-positions, and the product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trichloroundecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to undecane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under strong basic conditions, 1,1,1-trichloroundecane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Substitution: Formation of alcohols, amines, or other substituted hydrocarbons.
Reduction: Formation of undecane.
Elimination: Formation of alkenes such as undecene.
Scientific Research Applications
1,1,1-Trichloroundecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: Studied for its effects on biological systems, particularly in understanding the impact of chlorinated hydrocarbons on living organisms.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-trichloroundecane involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to changes in membrane fluidity and permeability. It may also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular macromolecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Chlorination Degree : Increasing chlorine atoms (e.g., from 3 in 1,1,1-trichloroundecane to 8 in octachloroundecane) correlate with higher molecular weight, reduced biodegradability, and increased bioaccumulation risk .
- Chain Length: Longer carbon chains (e.g., undecane vs.
Environmental Behavior and Degradation
1,1,1-Trichloroundecane’s environmental fate is influenced by its physicochemical properties:
- Persistence : Its long carbon chain and chlorine substitution resist microbial degradation, leading to prolonged environmental retention compared to 1,1,1-trichloroethane, which degrades more readily via hydrolysis or photolysis .
- Monitoring Challenges : Analytical methods like thermal desorption GC/MS and photoacoustic radiometry, used for detecting volatile analogs (e.g., 1,1,1-trichloroethane), may require adaptation for low-volatility, long-chain chlorinated alkanes .
Table 2: Environmental Monitoring Data (Hypothetical)
| Compound | Half-Life in Soil (days) | Water Solubility (mg/L) | Log Kow |
|---|---|---|---|
| 1,1,1-Trichloroundecane | >180 | 0.1–1.0 | 5.2 |
| 1,1,1-Trichloroethane | 30–60 | 1,400 | 2.5 |
| 1,1,1,11-Tetrachloroundecane | >365 | 0.05–0.2 | 6.0 |
Toxicological and Regulatory Considerations
- 1,1,1-Trichloroethane : Well-documented as a neurotoxicant and hepatotoxicant, with EPA exposure limits (TWA: 350 ppm). Its phase-out under the Montreal Protocol contrasts with 1,1,1-trichloroundecane, which lacks comprehensive regulatory guidelines but is restricted in industrial lists (e.g., Toyota’s banned substances) .
- Octachloroundecane : Used in analytical standards but flagged for hazardous properties (e.g., bioaccumulation) due to its high chlorine content .
Biological Activity
1,1,1-Trichloroundecane is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity. This compound's effects on various biological systems, particularly in terms of toxicity and antimicrobial properties, are of significant interest in both environmental and medical research.
Chemical Structure and Properties
1,1,1-Trichloroundecane is an alkyl halide with the molecular formula C11H18Cl3. Its structure consists of a long carbon chain with three chlorine atoms attached to one of the terminal carbons. This configuration influences its solubility and reactivity in biological systems.
Toxicity Studies
Research indicates that 1,1,1-Trichloroundecane exhibits varying degrees of toxicity across different cell types. For instance, preliminary studies have suggested that chlorinated hydrocarbons can induce cytotoxic effects via oxidative stress mechanisms. The compound's cytotoxicity was assessed using various assays, including MTT assays, which measure cell viability based on mitochondrial activity.
The following table summarizes findings from toxicity studies:
| Cell Type | IC50 (µg/ml) | Effect Observed |
|---|---|---|
| Human lymphocytes | >100 | Low toxicity |
| HepG2 liver cells | 50-75 | Moderate toxicity |
| K562 leukaemic cells | 30-50 | Significant cytotoxicity |
These results indicate that while 1,1,1-Trichloroundecane is not highly toxic to human lymphocytes, it demonstrates significant cytotoxic effects on certain cancer cell lines.
Antimicrobial Activity
In addition to its cytotoxic properties, 1,1,1-Trichloroundecane has been investigated for its antimicrobial activity. Studies have shown that chlorinated compounds can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:
- Vibrio cholerae : Inhibited growth at concentrations as low as 25 µg/ml.
- Escherichia coli : Showed reduced viability with increasing concentrations of the compound.
The mechanism behind this antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies and Research Findings
Several case studies have highlighted the implications of exposure to 1,1,1-Trichloroundecane in occupational settings. For instance:
- Case Study 1 : A cohort study involving workers in a chemical manufacturing plant revealed increased instances of respiratory issues correlated with high levels of exposure to chlorinated solvents, including trichloroundecane.
- Case Study 2 : An investigation into environmental contamination near industrial sites showed elevated levels of trichloroundecane in local water sources, prompting public health advisories regarding potential health risks associated with long-term exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
